

Aristolactam BIII as a DYRK1A Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: *Aristolactam BIII*

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This technical guide provides an in-depth overview of **Aristolactam BIII** as a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The document covers its mechanism of action, quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction to DYRK1A and Aristolactam BIII

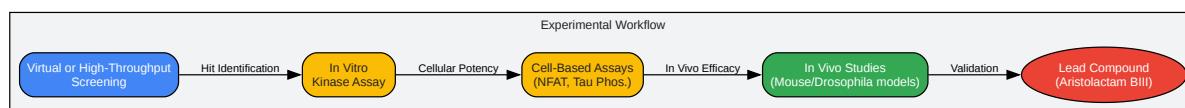
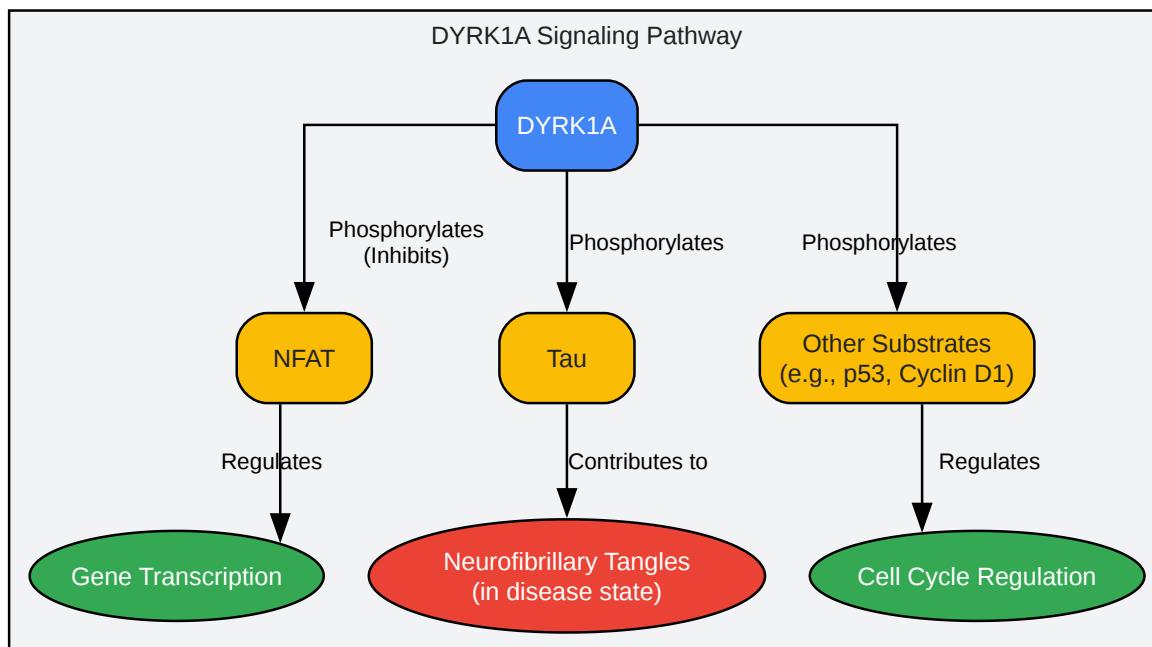
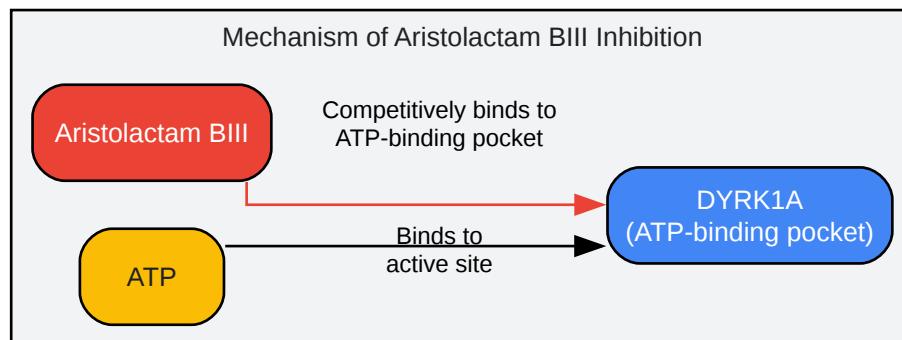
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a variety of cellular processes, including cell proliferation, neurodevelopment, and signaling pathways.^[1] Overexpression of DYRK1A has been implicated in the pathology of several diseases, notably Down syndrome and Alzheimer's disease, making it a significant target for therapeutic intervention.^[2]

Aristolactam BIII is a natural product identified as a potent and selective inhibitor of DYRK1A. ^[2] Its ability to modulate DYRK1A activity has positioned it as a promising lead compound in the development of novel therapeutics for DYRK1A-associated disorders.

Mechanism of Action

Aristolactam BIII functions as an ATP-competitive inhibitor of DYRK1A. Molecular docking studies have revealed that it binds to the ATP-binding pocket of the kinase. A key structural feature for its inhibitory activity is the methoxy group at the C-9 position, which forms a crucial

hydrogen bond with the side chain of the Lys188 residue within the ATP-binding site. This interaction is essential for its potent inhibition of DYRK1A's kinase activity.[3]



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